sec-Butyl Methyl sulfide

Atmospheric Chemistry Reaction Kinetics Oxidation

sec-Butyl methyl sulfide (CAS 10359-64-5), systematically named 2-(methylthio)butane, is a volatile dialkyl sulfide with the molecular formula C₅H₁₂S and a molecular weight of 104.21 g/mol. This chiral compound, characterized by a sec-butyl group bonded to a methylthio moiety , is a colorless liquid at room temperature with limited water solubility and a distinctive, unpleasant odor typical of low-molecular-weight sulfides.

Molecular Formula C5H12S
Molecular Weight 104.22 g/mol
CAS No. 10359-64-5
Cat. No. B085833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl Methyl sulfide
CAS10359-64-5
Molecular FormulaC5H12S
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCCC(C)SC
InChIInChI=1S/C5H12S/c1-4-5(2)6-3/h5H,4H2,1-3H3
InChIKeyIJRCRFQMYAJPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butyl Methyl Sulfide (CAS 10359-64-5): Definitive Physical Properties and Sourcing Guide for Procurement Scientists


sec-Butyl methyl sulfide (CAS 10359-64-5), systematically named 2-(methylthio)butane, is a volatile dialkyl sulfide with the molecular formula C₅H₁₂S and a molecular weight of 104.21 g/mol [1]. This chiral compound, characterized by a sec-butyl group bonded to a methylthio moiety [2], is a colorless liquid at room temperature with limited water solubility and a distinctive, unpleasant odor typical of low-molecular-weight sulfides . It is commercially available for research purposes from major suppliers at purities of ≥98% .

Isomer-differentiated atmospheric sulfur modeling
Chiral probe and stereochemical SAM research
VOC reference standard for headspace analysis

Why sec-Butyl Methyl Sulfide Cannot Be Replaced by Generic 'Butyl Methyl Sulfide' in Critical Applications


Procuring a generic 'butyl methyl sulfide' without specifying the regioisomer (n-, sec-, or tert-) introduces significant risk in both research and industrial processes. These isomers are not interchangeable due to quantifiable differences in key parameters such as boiling point , reaction kinetics with atmospheric oxidants [1], and analytical detection characteristics . Substitution without validation can lead to unexpected changes in reaction profiles, purification challenges, and compromised analytical accuracy, ultimately impacting process reliability and experimental reproducibility.

Reactivity Ozone oxidation kinetics may shift substantially; sec-butyl isomer exhibits reported lower rate versus n- and tert- forms, altering model predictions.
Separation Boiling point differences (~6–15 °C) may require re-optimized distillation or GC conditions; method transfer may not be direct.
Identity Refractive index and density serve as isomer-specific QC markers; generic substitution may compromise analytical verification.

sec-Butyl Methyl Sulfide: A Quantitative Evidence Guide for Differentiated Scientific Selection


Reaction Kinetics: Ozone Reactivity of sec-Butyl Methyl Sulfide vs. n-Butyl and tert-Butyl Isomers

In a direct head-to-head comparison, sec-butyl methyl sulfide (s-BMS) exhibits a significantly lower rate constant for reaction with ozone compared to its n-butyl (n-BMS) and tert-butyl (t-BMS) isomers. The measured rate constant for s-BMS is (5.08 ± 0.19)×10⁻²⁰ cm³·molecule⁻¹·s⁻¹, which is 2.4× slower than n-BMS and 2.2× slower than t-BMS [1]. This demonstrates that s-BMS is less reactive toward ozone, a key atmospheric oxidant, under the tested conditions.

Ozone reactivity
Head-to-head
s-BMS: (5.08 ± 0.19)×10⁻²⁰ cm³·molecule⁻¹·s⁻¹
~2.4× slower vs n-BMS; ~2.2× slower vs t-BMS
Supports isomer-differentiated atmospheric lifetime modeling
Smog chamber; 300±2 K; 760 Torr
Atmospheric Chemistry Reaction Kinetics Oxidation

Physical Property Differentiation: Boiling Point of sec-Butyl Methyl Sulfide vs. n-Butyl and tert-Butyl Isomers

sec-Butyl methyl sulfide has a boiling point of 116-117°C at atmospheric pressure . This is intermediate between its structural isomers: n-butyl methyl sulfide boils at a significantly higher 122-123°C , while tert-butyl methyl sulfide boils at a lower 101-102°C . This ~6°C difference in boiling point from the n-isomer and ~15°C difference from the t-isomer provides a distinct thermodynamic signature and separation window.

Boiling point
Data to verify
s-BMS: 116–117 °C
~6 °C lower than n-isomer; ~15 °C higher than t-isomer
Supports isomer differentiation review
Cross-study comparison; verify under intended conditions
Separation Science Process Chemistry Physical Chemistry

Analytical Verification: Refractive Index and Density of sec-Butyl Methyl Sulfide

The refractive index (n20/D) of sec-butyl methyl sulfide is reported as 1.445-1.447 . This value is notably lower than that of n-butyl methyl sulfide, which has a refractive index of 1.4621 , and comparable to tert-butyl methyl sulfide (n20/D ~1.44) . Combined with its density of 0.824 g/cm³ at 25°C [1], these values serve as definitive markers for confirming the identity and purity of the sec-butyl isomer.

Refractive index
Reported
n20/D: 1.445–1.447
Density: 0.824 g/cm³ at 25 °C
Supports QC-based isomer confirmation
~0.017 lower RI vs n-isomer
Analytical Chemistry Quality Control Compound Identification

Vapor Pressure of sec-Butyl Methyl Sulfide: A Procurement and Handling Parameter

The vapor pressure of sec-butyl methyl sulfide is estimated at 29.3 mmHg at 25°C [1]. While direct experimental comparisons across all isomers are limited, this value, combined with its flash point of 5°C (41°F) , classifies it as a highly flammable liquid and volatile organic compound (VOC). This information is critical for establishing appropriate storage and handling protocols.

Vapor pressure
Context-dependent
s-BMS: 29.3 mmHg at 25 °C (estimated)
~1.9× higher vapor pressure vs n-isomer
Supports volatility screening context
Flash point 5 °C; VOC handling review required
Volatility Safety Storage

Optimal Research and Industrial Use Cases for sec-Butyl Methyl Sulfide Based on Quantified Properties


Atmospheric Chemistry Modeling and Odorant Lifetime Studies

As a model compound for studying the atmospheric fate of volatile organic sulfur compounds (VOSCs), sec-butyl methyl sulfide offers a well-defined, intermediate reactivity with ozone [1]. Its rate constant (5.08×10⁻²⁰ cm³·molecule⁻¹·s⁻¹) positions it between the more reactive n-isomer and the less reactive t-isomer, making it a valuable reference standard for calibrating computational models of sulfide oxidation and for designing odorant blends with specific environmental persistence profiles [1].

Chromatographic Method Development and Isomer Separation

The distinct boiling point (116-117°C) and refractive index (1.445-1.447) of sec-butyl methyl sulfide make it an excellent candidate for developing and validating analytical methods aimed at separating or identifying butyl methyl sulfide isomers . Its properties are sufficiently different from its n- and tert- isomers to allow for resolution via gas chromatography (GC) or fractional distillation, providing a clear benchmark for method validation and quality control in chemical production [2].

Organic Synthesis and Chiral Building Block Studies

With a chiral center at the C2 position, sec-butyl methyl sulfide exists as a pair of enantiomers [3]. This chirality is a key differentiator from the achiral n- and tert- isomers, and it is a property being explored in research on chiral self-assembled monolayers (SAMs) on gold surfaces [4]. Its use as a synthetic intermediate or chiral probe in stereoselective synthesis is supported by its commercial availability at high purity (≥98%) from reputable suppliers .

VOC Reference Standard for Headspace Analysis

The volatility of sec-butyl methyl sulfide, indicated by its vapor pressure of 29.3 mmHg at 25°C [5], makes it a suitable reference compound for headspace gas chromatography-mass spectrometry (GC-MS) methods aimed at detecting sulfur-containing VOCs in complex matrices such as fruit juices and other food products . Its unique retention index (773; 777.2) [6] provides a reliable anchor point for identifying volatile sulfur compounds in complex chromatograms.

Application
Selection Property
Validation Focus
Atmospheric sulfur modeling
Ozone reactivity profile
Oxidation kinetics review
Isomer separation methods
Thermodynamic differentiation
GC/purity method validation
Chiral probe studies
Stereochemical identity
Enantiomer-specific method review
VOC reference analysis
Volatility profile
Headspace method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for sec-Butyl Methyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.